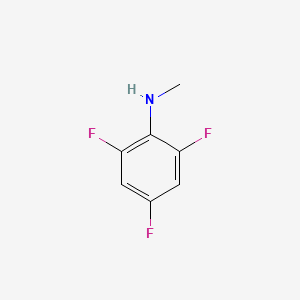

2,4,6-Trifluoro-N-methylaniline

Description

Propriétés

Formule moléculaire |

C7H6F3N |

|---|---|

Poids moléculaire |

161.12 g/mol |

Nom IUPAC |

2,4,6-trifluoro-N-methylaniline |

InChI |

InChI=1S/C7H6F3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3 |

Clé InChI |

LBKPRADDIBQYGY-UHFFFAOYSA-N |

SMILES canonique |

CNC1=C(C=C(C=C1F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

Direct N-Methylation of 2,4,6-Trifluoroaniline

One straightforward approach involves the N-methylation of 2,4,6-trifluoroaniline. This method typically employs methylating agents such as methyl iodide, methyl trifluoromethanesulfonate, or formaldehyde with reducing agents under controlled conditions.

- Method Example:

- 2,4,6-trifluoroaniline is dissolved in a dry solvent (e.g., chloroform or acetonitrile) under an inert atmosphere.

- Methyl trifluoromethanesulfonate is added dropwise at low temperature (e.g., 0 °C to room temperature).

- The reaction mixture is stirred for a set time (30 minutes to several hours).

- Solvent removal and recrystallization yield the N-methylated product.

This method benefits from mild conditions and good selectivity but may require careful handling of methyl triflate due to its reactivity.

One-Pot Synthesis via Thiocarbamoyl Fluoride Intermediate

An innovative and efficient method involves the in situ generation of a thiocarbamoyl fluoride intermediate from N-methylaniline derivatives, followed by fluorination to introduce trifluoromethyl groups.

-

- N-methylaniline

- (Me4N)SCF3 (tetramethylammonium trifluoromethylthiolate)

- Silver fluoride (AgF)

-

- N-methylaniline is reacted with (Me4N)SCF3 in acetonitrile at room temperature to form thiocarbamoyl fluoride, confirmed by ^19F NMR.

- Subsequent addition of AgF promotes desulfurative fluorination, converting the intermediate to the trifluoromethylated amine within 2 hours at room temperature or mild heating.

This approach is notable for its operational simplicity, high selectivity, and mild reaction conditions, avoiding harsh reagents and multi-step sequences.

N-Trifluoromethylation Using Carbon Disulfide and Silver Fluoride

A recent advancement involves direct N-trifluoromethylation of secondary amines using carbon disulfide (CS2) and silver fluoride (AgF) as reagents.

Comparative Data on Preparation Methods

Mechanistic Insights and Reaction Optimization

The N-methylation via methyl triflate proceeds through nucleophilic attack of the aniline nitrogen on the methylating agent, requiring anhydrous conditions to avoid side reactions.

The thiocarbamoyl fluoride intermediate formation is key to selective trifluoromethylation, where the electrophilic sulfur center is fluorinated by AgF to form the N-CF3 bond.

The CS2/AgF method exploits the strong affinity of silver ions for sulfur, enabling desulfurization and fluorination in one pot, which simplifies the synthesis and improves yields.

Optimization studies indicate that reaction temperature, reagent ratios, and solvent choice critically influence yields and purity, with acetonitrile and mild heating (30–50 °C) often providing optimal results.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Applications De Recherche Scientifique

2,4,6-Trifluoro-N-methylaniline has several applications in scientific research:

Mécanisme D'action

The mechanism by which 2,4,6-Trifluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2,4,6-Trifluoro-N-methylaniline and related compounds:

Key Findings:

Electron Effects : Fluorine substituents lower the aromatic ring’s electron density, making 2,4,6-Trifluoro-N-methylaniline less reactive in electrophilic substitution compared to 2,4,6-Trimethylaniline (electron-donating -CH₃ groups) .

Steric Influence : The N-methyl group in 2,4,6-Trifluoro-N-methylaniline reduces hydrogen-bonding capacity compared to 2,4,6-Trifluoroaniline , altering crystal packing and solubility .

Fluorination Degree : Increased fluorination (e.g., 2,3,4,6-Tetrafluoroaniline and Pentafluoroaniline ) correlates with higher thermal stability and lipophilicity, advantageous in agrochemical design .

Functional Group Variation : N-Methyl-4-(trifluoromethyl)aniline replaces fluorine with a trifluoromethyl group, enhancing steric bulk and altering reactivity in palladium-catalyzed couplings .

Activité Biologique

2,4,6-Trifluoro-N-methylaniline is an aromatic amine that has gained attention in pharmaceutical and chemical research due to its unique trifluoromethyl group. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. The trifluoromethyl group significantly influences the pharmacological properties of compounds, enhancing their potency and selectivity against various biological targets.

Chemical Structure

The chemical structure of 2,4,6-Trifluoro-N-methylaniline can be represented as follows:

This structure features a methylaniline backbone with three fluorine atoms attached to the aromatic ring, which alters its electronic properties and enhances its interaction with biological targets.

Biological Activity Overview

The biological activity of 2,4,6-Trifluoro-N-methylaniline can be categorized into several areas:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. For instance, structural modifications of similar compounds have led to significant activity against various bacterial strains .

- Anticancer Properties : The presence of the trifluoromethyl group has been linked to increased potency in anticancer agents. Research indicates that such modifications can improve the efficacy of drugs targeting cancer cell proliferation and survival pathways .

- Enzyme Inhibition : Compounds like 2,4,6-Trifluoro-N-methylaniline have been evaluated for their ability to inhibit key enzymes involved in disease processes. For example, studies on related compounds revealed their potential as inhibitors of carbonic anhydrases and other critical enzymes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2,4,6-Trifluoro-N-methylaniline. Various studies have demonstrated that:

- The position and number of fluorine atoms significantly affect the compound's hydrophobicity and electronic distribution.

- Substituents on the aniline nitrogen can modulate activity by influencing solubility and binding affinity to target proteins .

Case Studies

Several case studies illustrate the biological impact of 2,4,6-Trifluoro-N-methylaniline:

- Antibacterial Activity : In vitro assays demonstrated that derivatives of 2,4,6-Trifluoro-N-methylaniline exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria. This suggests a promising avenue for developing new antibacterial agents .

- Anticancer Studies : A study focusing on the effects of trifluoromethylated compounds on cancer cell lines showed that modifications to the aniline structure resulted in enhanced cytotoxicity against specific cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest .

Data Tables

The following table summarizes key findings from various studies on 2,4,6-Trifluoro-N-methylaniline and its derivatives:

Q & A

Q. What are the established synthetic routes for 2,4,6-Trifluoro-N-methylaniline, and how can reaction conditions be optimized for higher yields?

Answer: The synthesis typically involves alkylation of 2,4,6-trifluoroaniline using methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or acetone) and temperature control (60–80°C) are critical to minimize side reactions such as over-alkylation. Yields can be improved by optimizing stoichiometry (1:1.2 molar ratio of aniline to methylating agent) and employing phase-transfer catalysts .

Q. What purification techniques are most effective for isolating 2,4,6-Trifluoro-N-methylaniline from reaction mixtures?

Answer:

- Distillation: Vacuum distillation (boiling point ~120–130°C at 10 mmHg) is effective for high-purity isolation.

- Column Chromatography: Silica gel with hexane/ethyl acetate (9:1) as eluent removes polar impurities.

- Recrystallization: Use ethanol/water mixtures to recrystallize the compound, ensuring removal of unreacted starting materials .

Q. How can basic spectroscopic methods (NMR, IR) confirm the structure of 2,4,6-Trifluoro-N-methylaniline?

Answer:

- ¹⁹F NMR: Three distinct signals for fluorine atoms at δ −110 to −120 ppm (meta and para positions).

- ¹H NMR: A singlet for N-methyl protons at δ ~3.0 ppm and aromatic protons as a doublet (J = 8–10 Hz).

- IR: Stretching vibrations for C-F (~1250 cm⁻¹) and N-H (~3400 cm⁻¹, if trace amines remain) .

Advanced Research Questions

Q. What advanced spectroscopic techniques resolve ambiguities in the electronic environment of 2,4,6-Trifluoro-N-methylaniline?

Answer:

Q. How does 2,4,6-Trifluoro-N-methylaniline serve as an intermediate in pharmaceutical synthesis?

Answer: The compound is a key precursor in fluorinated drug candidates:

- Anticancer Agents: Coupling with sulfonamide groups via Buchwald-Hartwig amination to target kinase inhibitors.

- Antimicrobials: Functionalization at the amino group with heterocycles (e.g., triazoles) enhances bioactivity.

Reaction conditions (e.g., Pd catalysts, ligand selection) must balance reactivity and fluorine’s electron-withdrawing effects .

Q. What role does fluorination play in the material science applications of this compound?

Answer: Fluorine’s electronegativity enhances thermal stability and dielectric properties, making the compound useful in:

Q. How should researchers address contradictory data on physicochemical properties (e.g., melting points, solubility)?

Answer: Discrepancies arise from impurities or polymorphic forms. Mitigation strategies include:

Q. What computational methods predict the reactivity of 2,4,6-Trifluoro-N-methylaniline in novel reactions?

Answer:

- DFT Calculations: Model Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity).

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states).

- QSAR: Correlate substituent effects (e.g., fluorine position) with biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.